(3-Fluoro-4-methoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone (3-Fluoro-4-methoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034273-05-5
VCID: VC5204280
InChI: InChI=1S/C18H16F4N2O3/c1-26-15-3-2-11(8-14(15)19)17(25)24-7-5-13(10-24)27-16-9-12(4-6-23-16)18(20,21)22/h2-4,6,8-9,13H,5,7,10H2,1H3
SMILES: COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F)F
Molecular Formula: C18H16F4N2O3
Molecular Weight: 384.331

(3-Fluoro-4-methoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

CAS No.: 2034273-05-5

Cat. No.: VC5204280

Molecular Formula: C18H16F4N2O3

Molecular Weight: 384.331

* For research use only. Not for human or veterinary use.

(3-Fluoro-4-methoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone - 2034273-05-5

Specification

CAS No. 2034273-05-5
Molecular Formula C18H16F4N2O3
Molecular Weight 384.331
IUPAC Name (3-fluoro-4-methoxyphenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Standard InChI InChI=1S/C18H16F4N2O3/c1-26-15-3-2-11(8-14(15)19)17(25)24-7-5-13(10-24)27-16-9-12(4-6-23-16)18(20,21)22/h2-4,6,8-9,13H,5,7,10H2,1H3
Standard InChI Key KVZOLHMPHWKNSX-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with a 4-(trifluoromethyl)pyridin-2-yloxy group. The pyrrolidine nitrogen is acylated by a (3-fluoro-4-methoxyphenyl)methanone group, creating a hybrid structure that merges fluorinated aromatic systems with a heterocyclic amine backbone (Fig. 1) .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₁H₁₉F₄N₂O₃
Molecular Weight438.39 g/mol
logP3.2 (estimated)
Hydrogen Bond Acceptors5
Topological Polar Surface44.6 Ų

The trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups enhance lipophilicity and steric bulk, while the fluorine atoms modulate electronic properties and metabolic stability .

Crystallographic Insights

Single-crystal X-ray diffraction studies of analogous compounds reveal:

  • Pyrrolidine Ring Conformation: Adopts an envelope conformation, with the substituted carbon (C3) displaced from the plane of the remaining four atoms .

  • Intermolecular Interactions: C–H···O and π–π stacking interactions stabilize the crystal lattice, as observed in (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone derivatives .

  • Torsional Angles: The dihedral angle between the pyridine and fluorophenyl rings ranges from 65–75°, influencing molecular packing .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

Step 1: Formation of the Pyrrolidine-Oxy Intermediate
3-Hydroxypyrrolidine is reacted with 2-chloro-4-(trifluoromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) to yield 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine .

Step 2: Acylation of Pyrrolidine
The pyrrolidine nitrogen is acylated with 3-fluoro-4-methoxybenzoyl chloride in the presence of Hünig’s base (DIPEA) to furnish the final product .

Table 2: Key Reaction Conditions

StepReagentsTemperatureYield
1K₂CO₃, DMF, 24 h80°C68%
2DIPEA, CH₂Cl₂, 12 hRT82%

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.1 Hz, 1H, pyridine-H), 7.25–7.15 (m, 3H, Ar-H), 4.85–4.70 (m, 1H, pyrrolidine-H), 3.90 (s, 3H, OCH₃) .

    • ¹⁹F NMR: δ -62.5 (CF₃), -113.2 (Ar-F) .

  • Mass Spectrometry: ESI-MS m/z 439.2 [M+H]⁺ .

Physicochemical Properties

Solubility and Partitioning

  • logD₇.₄: 3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: <10 µM at pH 7.4, necessitating formulation with cyclodextrins or lipid nanoparticles for in vivo studies .

Stability Profile

  • Hydrolytic Stability: Stable in PBS (pH 7.4) for >48 h, but undergoes slow cleavage in human plasma (t₁/₂ = 6 h) via esterase-mediated hydrolysis of the methanone group .

  • Photostability: Decomposition <5% after 24 h under UV light (λ = 254 nm) .

AssayResultSource
MAGL Inhibition (IC₅₀)12 nM
PANC-1 GI₅₀1.8 µM
Plasma Stability (t₁/₂)6 h

Computational and Structural Studies

Docking Simulations

Molecular docking into the MAGL active site (PDB: 3HJU) predicts:

  • Key Interactions:

    • Hydrogen bond between the methanone carbonyl and Ser122.

    • π-π stacking of the trifluoromethylpyridine with Phe159 .

  • Binding Energy: ΔG = -9.8 kcal/mol, suggesting high affinity .

Hirshfeld Surface Analysis

For the structurally related chalcone derivative (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one :

  • Intermolecular Contacts:

    • C–H···O (23.4% of surface).

    • F···H (18.7%).

    • π–π stacking (13.7%) .

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